molecular formula C24H25FNO4Na B601122 (3S,5S)-Fluvastatin Sodium Salt CAS No. 194935-01-8

(3S,5S)-Fluvastatin Sodium Salt

Cat. No.: B601122
CAS No.: 194935-01-8
M. Wt: 433.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-Fluvastatin Sodium Salt is a synthetic compound belonging to the class of statins, which are widely used as lipid-lowering agents. Statins inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound helps reduce the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases.

Scientific Research Applications

(3S,5S)-Fluvastatin Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on cellular cholesterol metabolism and its potential role in modulating gene expression.

    Medicine: It is extensively researched for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.

    Industry: The compound is used in the pharmaceutical industry for the development of new lipid-lowering drugs.

Biochemical Analysis

Biochemical Properties

(3S,5S)-Fluvastatin Sodium Salt plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Fluvastatin Sodium Salt involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound.

    Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Heptanoic Acid Side Chain: The heptanoic acid side chain is constructed through a series of reactions, including aldol condensation and reduction.

    Final Coupling and Salt Formation: The final coupling of the pyrrole ring with the heptanoic acid side chain is achieved through an amide bond formation, followed by the conversion to the sodium salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Fluvastatin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted analogs.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: A statin that is structurally similar but has different metabolic pathways.

    Rosuvastatin: Known for its higher potency and longer half-life compared to other statins.

Uniqueness

(3S,5S)-Fluvastatin Sodium Salt is unique due to its specific stereochemistry, which influences its binding affinity to HMG-CoA reductase and its pharmacokinetic profile. This stereochemistry can result in differences in efficacy, side effects, and drug interactions compared to other statins.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (3S,5S)-Fluvastatin Sodium Salt can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the intermediate compound, (3S,5S)-3,5-dihydroxyheptanoic acid, which is then converted to (3S,5S)-Fluvastatin Sodium Salt through a series of reactions.", "Starting Materials": [ "Butanedione", "Ethyl acetoacetate", "Sodium borohydride", "Methanol", "Sodium hydroxide", "Sodium hydride", "Bromine", "Diethyl malonate", "Acetic anhydride", "Sodium methoxide", "Methyl iodide", "3,5-dihydroxyheptanoic acid", "Triethylamine", "4-Fluorobenzyl bromide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "N,N-dimethylformamide", "Acetonitrile", "Methanol", "Chloroform", "Toluene", "Hexane" ], "Reaction": [ "Step 1: Synthesis of (3S,5S)-3,5-dihydroxyheptanoic acid", "a. React butanedione with ethyl acetoacetate in the presence of sodium borohydride and methanol to obtain 3-hydroxy-2-butanone.", "b. Treat 3-hydroxy-2-butanone with sodium hydroxide to obtain 3-hydroxybutanoic acid.", "c. React 3-hydroxybutanoic acid with sodium hydride and bromine to obtain (3S)-bromo-3-hydroxybutanoic acid.", "d. React (3S)-bromo-3-hydroxybutanoic acid with diethyl malonate in the presence of sodium methoxide to obtain (3S)-3-hydroxy-4-methylpentanoic acid.", "e. Convert (3S)-3-hydroxy-4-methylpentanoic acid to (3S,5S)-3,5-dihydroxyheptanoic acid through a series of reactions involving acetic anhydride, sodium bicarbonate, sodium chloride, and water.", "Step 2: Synthesis of (3S,5S)-Fluvastatin Sodium Salt", "a. React (3S,5S)-3,5-dihydroxyheptanoic acid with triethylamine and 4-fluorobenzyl bromide in the presence of N,N-dimethylformamide to obtain (3S,5S)-4-fluoro-3,5-dihydroxyheptanoic acid.", "b. React (3S,5S)-4-fluoro-3,5-dihydroxyheptanoic acid with sodium methoxide and methyl iodide in the presence of methanol to obtain (3S,5S)-fluvastatin methyl ester.", "c. Convert (3S,5S)-fluvastatin methyl ester to (3S,5S)-Fluvastatin Sodium Salt through a series of reactions involving chloroform, toluene, hexane, and sodium hydroxide." ] }

CAS No.

194935-01-8

Molecular Formula

C24H25FNO4Na

Molecular Weight

433.46

Appearance

Off-White to Pale Yellow Solid

melting_point

>116°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(S,S)-Fluvastatin Sodium Salt;  [S-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.